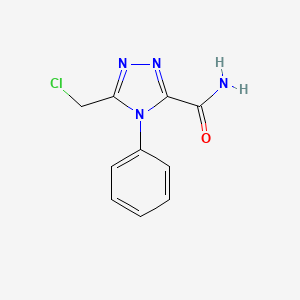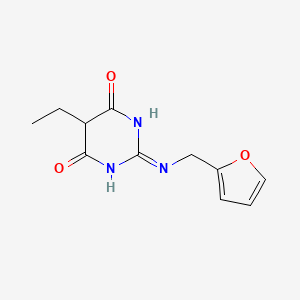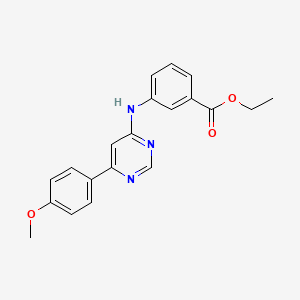![molecular formula C23H26ClN3O3 B12912272 2-(Mesitylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride CAS No. 76536-65-7](/img/structure/B12912272.png)
2-(Mesitylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Mesitylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride is a complex organic compound with a unique structure that combines elements of pyrimidine and isoquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Mesitylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride typically involves a multi-step process. One common method includes the reaction of arynes with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction, followed by dehydrogenation, aromatization, and tautomerization . This method is advantageous as it does not require transition metals and can be scaled up efficiently.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the scalability of the transition-metal-free synthesis suggests potential for large-scale production. The reaction conditions, such as temperature and solvent choice, are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Mesitylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
2-(Mesitylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Industry: Its properties could be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(Mesitylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Praziquantel: 2-(Cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Other Isoquinoline Derivatives: Various derivatives with modifications in the isoquinoline ring or attached functional groups.
Uniqueness
2-(Mesitylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride is unique due to its combination of pyrimidine and isoquinoline structures, which confer specific chemical and biological properties not found in other similar compounds .
Properties
CAS No. |
76536-65-7 |
|---|---|
Molecular Formula |
C23H26ClN3O3 |
Molecular Weight |
427.9 g/mol |
IUPAC Name |
9,10-dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C23H25N3O3.ClH/c1-13-8-14(2)22(15(3)9-13)24-21-12-18-17-11-20(29-5)19(28-4)10-16(17)6-7-26(18)23(27)25-21;/h8-12H,6-7H2,1-5H3,(H,24,25,27);1H |
InChI Key |
VWZXHRZRQGKGIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=NC(=O)N3CCC4=CC(=C(C=C4C3=C2)OC)OC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}ethan-1-one](/img/structure/B12912192.png)
![2-{[6-(Methanesulfonyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one](/img/structure/B12912200.png)
![N-[2-(Furan-2-yl)-2-hydroxyethyl]acetamide](/img/structure/B12912203.png)
![3-Methyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]furan](/img/structure/B12912205.png)
![2,7-Dichloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine](/img/structure/B12912219.png)
![5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B12912231.png)
![Isoxazole, 4,5-dihydro-5-phenyl-3-[(phenylseleno)methyl]-](/img/structure/B12912233.png)
![3-(4-Ethoxyphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12912235.png)



![Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-4'-trityl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12912250.png)

